molecular formula C10H8N2O2S B1682049 Tyrphostin 47 CAS No. 118409-60-2

Tyrphostin 47

Katalognummer: B1682049
CAS-Nummer: 118409-60-2
Molekulargewicht: 220.25 g/mol
InChI-Schlüssel: ZGHQGWOETPXKLY-XVNBXDOJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural and Functional Implications

The 3,4-dihydroxyphenyl moiety enables hydrogen bonding with kinase active sites, while the cyano group enhances electrophilicity for substrate competition. Comparative studies with analogs like Tyrphostin AG17 (A9) reveal that substitutions at the phenyl ring critically modulate selectivity between EGFR and PDGFR kinases.

Eigenschaften

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15)/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHQGWOETPXKLY-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C(=S)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C(\C#N)/C(=S)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701018041
Record name Tyrphostin AG 213
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701018041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122520-86-9, 118409-60-2
Record name Tyrphostin AG 213
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122520-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tyrphostin 47
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118409602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrphostin AG 213
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701018041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tyrphostin 47
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Chemical Identity and Structural Properties

Tyrphostin 47 (CAS 118409-60-2) belongs to the tyrphostin family of tyrosine kinase inhibitors, characterized by a thiocinnamamide backbone substituted with hydroxyl and cyano groups. Its molecular formula is $$ \text{C}{10}\text{H}{8}\text{N}{2}\text{O}{2}\text{S} $$, with a molecular weight of 220.3 g/mol. The compound exhibits a melting point of 213°C and an inhibitory concentration (IC$$_{50}$$) of 2.4 µM against EGFR kinase. The presence of ortho-dihydroxy groups enables chelation of magnesium ions within the kinase ATP-binding pocket, while the cyano moiety enhances substrate affinity.

Structural Analysis

X-ray crystallography of related tyrphostins reveals planar configurations that facilitate interactions with hydrophobic kinase domains. Nuclear magnetic resonance (NMR) spectra confirm the tautomeric equilibrium between enol and keto forms, stabilized by intramolecular hydrogen bonding.

Synthesis and Purification Protocols

The synthesis of this compound involves a multi-step organic reaction sequence optimized for yield and purity. While proprietary details remain undisclosed, general methodologies are inferred from patent literature and technical reports.

Reaction Scheme

The canonical route begins with the condensation of 3,4-dihydroxybenzaldehyde with cyanoacetamide in the presence of a sulfur source (e.g., thiourea) under acidic conditions. Key steps include:

  • Aldol Condensation : Formation of the α,β-unsaturated thiocinnamamide scaffold.
  • Cyano Group Introduction : Nucleophilic substitution at the α-position using cyanide donors.
  • Deprotection and Purification : Sequential chromatography to isolate the final product.

Reaction conditions (temperature, solvent polarity, and catalyst selection) critically influence stereochemical outcomes. Anhydrous dimethylformamide (DMF) or ethanol is preferred to minimize hydrolysis.

Optimization of Synthetic Yield

Early synthetic routes reported yields below 40%, but modifications, such as microwave-assisted synthesis, have improved efficiency. For instance, microwave irradiation at 120°C for 15 minutes increases yield to 68% while reducing byproduct formation.

Table 1: Comparative Synthesis Conditions for this compound
Parameter Conventional Method Microwave-Assisted Method
Temperature (°C) 80–100 120
Reaction Time (hours) 6–8 0.25
Solvent Ethanol DMF
Yield (%) 38 68
Purity (%) 92 99

Analytical Characterization

Quality control of this compound requires orthogonal analytical techniques to verify identity, purity, and stability.

Spectroscopic Methods

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (5 µm, 250 × 4.6 mm) with UV detection at 280 nm resolve this compound from synthetic intermediates. Mobile phases typically combine acetonitrile and 0.1% trifluoroacetic acid in a gradient elution.
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 221.0 [M+H]$$^+$$.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Bands at 1685 cm$$^{-1}$$ (C=O stretch) and 2210 cm$$^{-1}$$ (C≡N stretch) validate functional groups.

Stability Profiling

This compound is hygroscopic and prone to hydrolysis in aqueous solutions. Lyophilized powders stored at 2–8°C retain >95% potency for 12 months, whereas DMSO stock solutions (50 mg/mL) degrade by 15% after six months at −20°C.

Table 2: Stability of this compound Under Various Conditions
Storage Condition Solvent Temperature Degradation (%/6 months)
Lyophilized N/A 2–8°C <5
Solution DMSO −20°C 15
Solution Ethanol −20°C 25

Applications in Biochemical Research

This compound has been instrumental in dissecting EGFR-mediated signaling cascades. Notable studies include:

Platelet Aggregation Studies

In human platelets, this compound (50–90 µM) inhibits thrombin-induced cytoskeletal reorganization by blocking tyrosine phosphorylation of 75–97 kDa proteins. Aspirin synergistically enhances this effect, reducing aggregation amplitude by 97% at 30 seconds post-stimulation.

Cancer Research

This compound suppresses EGFR-driven proliferation in glioblastoma cells (IC$$_{50}$$ = 3.1 µM) and potentiates the efficacy of DNA-damaging agents like cisplatin.

Analyse Chemischer Reaktionen

Tyrphostin 47 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of this compound can lead to the formation of dihydroxy derivatives. Sodium borohydride is a common reducing agent used in these reactions.

    Substitution: The hydroxyl groups in this compound can undergo substitution reactions with various electrophiles, leading to the formation of ether or ester derivatives. .

Wissenschaftliche Forschungsanwendungen

Metabolic Studies

Impact on Pyruvate Dehydrogenase Activity

  • Research Findings : In studies involving rat epididymal adipocytes, Tyrphostin 47 was shown to nonenzymatically decarboxylate [1-14C]-pyruvate, leading to an increase in pyruvate dehydrogenase activity. This effect was dose-dependent and demonstrated that this compound could influence metabolic pathways significantly by enhancing the oxidation of lactate .
Concentration (µM)Pyruvate Dehydrogenase Activity (DPM)
0Baseline
1Increased
10Further increased
500Cytotoxic effects observed

This table illustrates the correlation between the concentration of this compound and its impact on pyruvate dehydrogenase activity.

Autoimmune Diseases

Recent studies have explored the application of tyrphostins in autoimmune conditions. For instance, AG490 has been shown to prevent and reverse Type 1 diabetes in NOD mice by inhibiting specific tyrosine kinases involved in immune response regulation.

  • Findings : Treatment with AG490 resulted in significant remission rates in diabetic mice compared to controls. Although direct comparisons with this compound are not extensively documented, the implications for similar compounds are noteworthy .

Cytoskeletal Dynamics

This compound has also been implicated in studies examining cytoskeletal dynamics through its effects on tyrosine phosphorylation patterns. In experiments involving hamster spermatozoa, alterations in motility patterns were observed when treated with Tyrphostin A47 (a related compound), suggesting that similar effects could be expected from this compound .

Wirkmechanismus

Tyrphostin 47 exerts its effects by inhibiting the activity of protein tyrosine kinases, particularly the epidermal growth factor receptor kinase. This inhibition prevents the phosphorylation of tyrosine residues on target proteins, thereby blocking downstream signaling pathways involved in cell proliferation and survival. In cancer cells, this leads to the inhibition of cell growth and induction of apoptosis. This compound also affects the cell cycle machinery by suppressing the expression of cyclin B1 and inhibiting the functional activity of the cyclin B1/p34cdc2 complex .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Differences

  • Core structure : Tyrphostin 47 and A46 share a 3,4-dihydroxyphenyl backbone, enabling binding to kinase active sites . Modifications to this core (e.g., in AG1478) enhance target specificity .
  • However, derivatives lacking the catechol moiety retain activity without interference .

Assay-Specific Considerations

  • False positives: this compound artificially elevates pyruvate dehydrogenase activity via nonenzymatic decarboxylation, complicating assays using [1-14C]-pyruvate .
  • Dose dependency : At >100 µM, this compound exhibits off-target effects, such as CFTR activation, which are absent in analogs like Tyrphostin 23 .

Therapeutic Potential

  • Anticancer applications : this compound outperforms AG1478 in inducing apoptosis in MCF-7 cells but is less EGFR-selective .

Biologische Aktivität

Tyrphostin 47 (T47) is a member of the tyrphostin family, which are small molecular weight inhibitors primarily targeting protein tyrosine kinases (PTKs). These compounds have garnered attention due to their potential therapeutic applications in various diseases, particularly cancer and vascular disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cell proliferation, and implications for clinical applications.

This compound is known to inhibit the activity of epidermal growth factor (EGF) receptor kinases and other PTKs, leading to alterations in cellular signaling pathways. The compound has been shown to nonenzymatically decarboxylate [1-14C]-pyruvate, which complicates assays measuring pyruvate dehydrogenase activity. In studies involving rat epididymal adipocytes, T47 demonstrated a dose-dependent increase in pyruvate dehydrogenase activity, although this was attributed to its interference with the assay rather than a direct effect on the enzyme itself .

In breast cancer cell lines (MCF-7), T47 inhibited cell growth by causing significant delays in the G1 and S phases of the cell cycle. Flow cytometric analysis indicated that T47 reduced cyclin B1 levels by 90%, impairing the function of the mitosis-promoting factor (MPF) without affecting other cyclins like D1 and E . This suggests that T47 may serve as a potential therapeutic agent by targeting cell cycle regulation in cancer cells.

Effects on Smooth Muscle Cells

Research has highlighted T47's role in inhibiting smooth muscle cell proliferation, which is crucial for preventing restenosis following vascular interventions like angioplasty. In a rat carotid balloon-injury model, T47 was incorporated into polymer matrices for sustained local delivery. Although it effectively reduced smooth muscle cell proliferation in vitro, the results indicated no significant reduction in neointimal proliferation in vivo when compared to control groups . This discrepancy emphasizes the need for further investigation into delivery methods and dosage optimization.

Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Study Focus Key Findings Reference
Cell Cycle Regulation Inhibits growth in MCF-7 cells; delays G1/S phase transition; reduces cyclin B1 levels significantly.
Smooth Muscle Cell Proliferation Inhibits proliferation in vitro; no significant effect on neointimal growth post-injury in vivo.
Pyruvate Dehydrogenase Activity Nonenzymatically decarboxylates pyruvate; increases enzyme activity in mitochondrial assays.
General PTK Inhibition Targets EGF receptor kinases; interferes with various signaling pathways related to cancer progression.

Case Studies

In a notable study assessing the effects of T47 on vascular smooth muscle cells, researchers found that while T47 inhibited proliferation significantly in cultured cells, this effect did not translate to a reduction in neointimal hyperplasia in an animal model. This finding suggests that while T47 shows promise as an inhibitor of smooth muscle proliferation, additional factors may influence its efficacy in vivo .

Another investigation into breast cancer highlighted T47's ability to suppress cyclin B1 and delay cell cycle progression, indicating its potential as a therapeutic agent targeting cell cycle dysregulation common in tumors .

Q & A

Q. What is the primary biochemical mechanism of Tyrphostin 47 in kinase inhibition?

this compound acts as a competitive inhibitor by targeting ATP-binding sites of tyrosine kinases, disrupting phosphorylation cascades. Its cyanide-like structure enables selective binding to kinases like EGFR and PDGFR, altering enzymatic activity and downstream signaling . Experimental validation typically involves kinase activity assays (e.g., ELISA-based phosphorylation measurements) and structural analyses (e.g., X-ray crystallography to confirm binding interactions) .

Q. How is this compound typically administered in cell-based studies?

Standard protocols use this compound dissolved in DMSO (final concentration ≤0.1% to avoid cytotoxicity) at doses ranging from 10–50 µM. Pre-incubation for 30–60 minutes prior to growth factor stimulation is recommended to ensure kinase inhibition . Controls should include inactive analogs (e.g., Tyrphostin 1) to rule off-target effects .

Q. What are the key parameters for assessing this compound efficacy in signal transduction studies?

  • Kinase Activity : Measure phosphorylation levels via Western blot or immunofluorescence.
  • Cellular Phenotypes : Monitor proliferation (MTT assay), apoptosis (Annexin V staining), or migration (scratch/wound-healing assay).
  • Dose-Response Curves : Establish IC50 values under varying conditions (e.g., serum concentration, cell density) .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s specificity across cell types?

Contradictions often arise from off-target kinase interactions or cell-specific signaling redundancies. Mitigation strategies include:

  • Combinatorial Inhibition : Co-administer with pathway-specific inhibitors (e.g., MEK or PI3K inhibitors) to isolate primary targets.
  • CRISPR Knockout Models : Validate results in isogenic cell lines lacking the putative target kinase.
  • Proteomic Profiling : Use mass spectrometry to identify non-canonical binding partners .

Q. What experimental designs optimize the study of this compound’s synergistic effects with other kinase inhibitors?

  • Fractional Inhibitory Concentration (FIC) Analysis : Quantify synergy using checkerboard assays and calculate FIC indices.
  • Time-Staggered Administration : Pre-treat cells with this compound before adding secondary inhibitors to model sequential pathway blockade.
  • Transcriptomic Integration : Pair inhibitor treatments with RNA-seq to identify co-regulated pathways .

Q. How can researchers validate the stability of Tyrphostin 49 in long-term culture studies?

  • HPLC Quantification : Monitor compound degradation over 24–72 hours under standard culture conditions (37°C, 5% CO2).
  • Activity Rescue Experiments : Re-administer fresh this compound after 48 hours and assess restored inhibition efficacy.
  • Metabolite Screening : Use LC-MS to identify breakdown products that may confound results .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing this compound dose-response data?

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50 and Hill coefficients.
  • Bootstrap Resampling : Estimate confidence intervals for small-sample studies (n < 6).
  • ANOVA with Post-Hoc Correction : Compare multiple treatment groups while controlling for Type I errors .

Q. How should researchers handle batch-to-batch variability in this compound activity?

  • Supplier Documentation : Request certificates of analysis (CoA) detailing purity (>98%) and storage conditions (−20°C in anhydrous form).
  • In-House QC : Perform NMR or mass spectrometry to verify structural integrity before use.
  • Positive Controls : Include a reference experiment (e.g., inhibition of EGFR in A431 cells) in each batch .

Data Interpretation and Reproducibility

Q. What steps ensure reproducibility in this compound studies?

  • Detailed Protocols : Publish full methods, including solvent preparation, incubation times, and equipment settings.
  • Open Data : Share raw datasets (e.g., phosphorylation kinetics) in repositories like Zenodo or Figshare.
  • Reagent Validation : Use commercially available kinase activity kits with established positive/negative controls .

Q. How can conflicting results on this compound’s role in apoptosis be reconciled?

  • Context-Dependent Analysis : Account for cell type (e.g., cancer vs. primary cells), baseline apoptosis rates, and growth factor milieu.
  • Caspase Activation Profiling : Use fluorogenic substrates (e.g., DEVD-AMC) to distinguish intrinsic vs. extrinsic pathways.
  • Meta-Analysis : Aggregate published data using tools like RevMan to identify trends across studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tyrphostin 47

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.